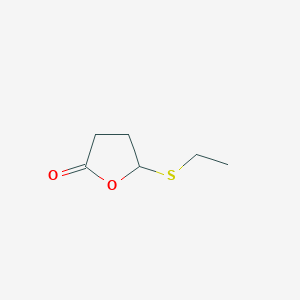
5-(Ethylsulfanyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfanyl)oxolan-2-one is a heterocyclic compound that belongs to the family of oxolanes It is characterized by the presence of an oxolane ring substituted with an ethylsulfanyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of oxolan-2-one with ethylthiol in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(Ethylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane ring can be reduced to form the corresponding diol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学的研究の応用
5-(Ethylsulfanyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Ethylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Oxolan-2-one: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
5-(Methylsulfanyl)oxolan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Phenylsulfanyl)oxolan-2-one: Contains a phenylsulfanyl group, which imparts different chemical properties.
Uniqueness
5-(Ethylsulfanyl)oxolan-2-one is unique due to the presence of the ethylsulfanyl group, which enhances its reactivity and potential applications in various fields. The combination of the oxolane ring and the ethylsulfanyl group provides a versatile scaffold for the development of new compounds with desired properties.
特性
CAS番号 |
867192-54-9 |
|---|---|
分子式 |
C6H10O2S |
分子量 |
146.21 g/mol |
IUPAC名 |
5-ethylsulfanyloxolan-2-one |
InChI |
InChI=1S/C6H10O2S/c1-2-9-6-4-3-5(7)8-6/h6H,2-4H2,1H3 |
InChIキー |
FPADATHGDDZYTF-UHFFFAOYSA-N |
正規SMILES |
CCSC1CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



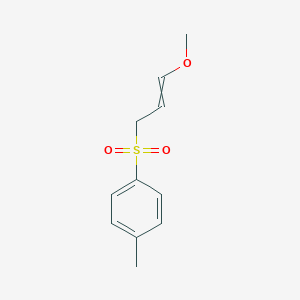
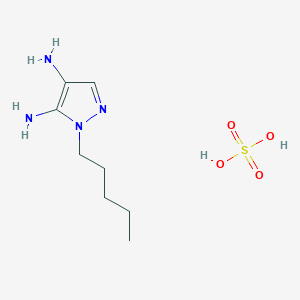
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
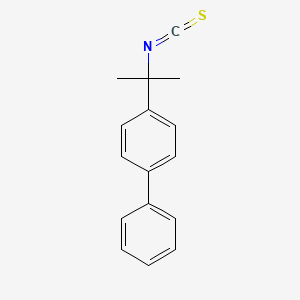
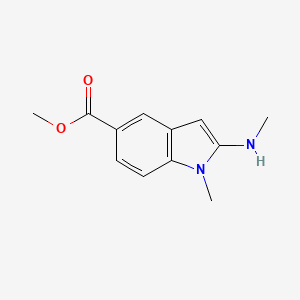
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)

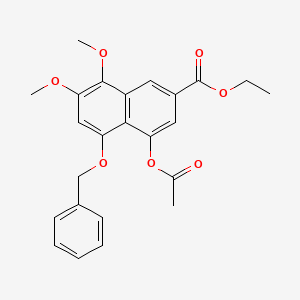
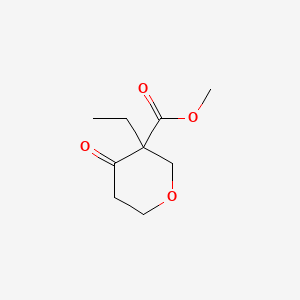

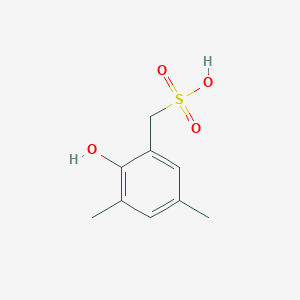
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
